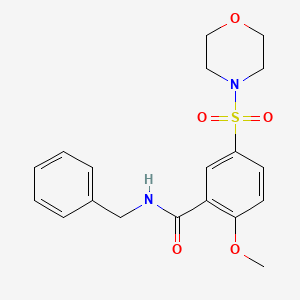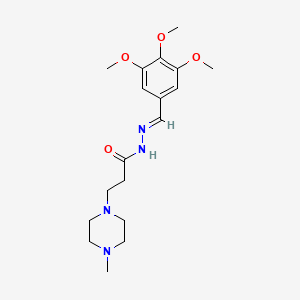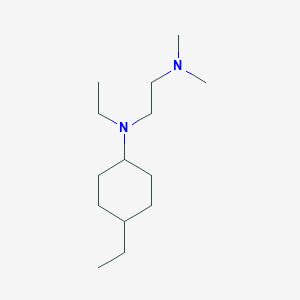
N-benzyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide, also known as NSC-87877, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have several interesting biochemical and physiological effects, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of N-benzyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and ion channels in the body. Specifically, this compound has been found to inhibit the activity of the enzyme protein kinase CK2, which is involved in cell proliferation and survival. Additionally, this compound has been found to modulate the activity of certain ion channels, including the TRPV1 and TRPM8 channels.
Biochemical and Physiological Effects:
This compound has several interesting biochemical and physiological effects that make it a promising candidate for future research. For example, this compound has been found to induce apoptosis (cell death) in certain types of cancer cells, suggesting that it may have potential as an anti-cancer agent. Additionally, this compound has been found to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide in lab experiments is that it has been shown to be relatively non-toxic, making it a safer alternative to other compounds that may be more harmful to cells or organisms. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it more difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving N-benzyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide. One area of interest is in cancer research, where this compound could be further studied for its potential as an anti-cancer agent. Additionally, this compound could be studied further for its potential use in neuroscience research, where it could be used to modulate ion channel activity in the brain. Finally, the mechanism of action of this compound could be further elucidated, which could provide insights into its potential uses in a variety of scientific research applications.
Synthesemethoden
The synthesis of N-benzyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide involves a multi-step process that begins with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with benzylamine to form the benzylamide intermediate, which is subsequently reacted with morpholine and sulfonyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in cancer research, where this compound has been found to inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential use as a tool in neuroscience research, where it has been found to modulate the activity of certain ion channels in the brain.
Eigenschaften
IUPAC Name |
N-benzyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-18-8-7-16(27(23,24)21-9-11-26-12-10-21)13-17(18)19(22)20-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDHNJGSEKUKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)
![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)

![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)
![2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)
